N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a 4-fluorophenyl acetamide core linked via a thioether (-S-) group to a 1H-indol-3-yl moiety. The indole nitrogen is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a five-membered pyrrolidine ring.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-16-7-9-17(10-8-16)24-21(27)15-29-20-13-26(19-6-2-1-5-18(19)20)14-22(28)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMWMUJJMJFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a pyrrolidine group.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated indole compound in the presence of a palladium catalyst.
Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or fluorophenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide serves as a building block for synthesizing more complex molecules, making it valuable in chemical research and development.
Biology
The compound has been studied for its potential biological activities, including:
- Antiviral Properties : Investigated for efficacy against various viral strains.
- Anticancer Activity : Demonstrated significant effects against multiple cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <5 |
| HT29 (colon carcinoma) | <15 |
These findings suggest mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Proteus mirabilis | 16 µg/mL |
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives, providing insights into their structure–activity relationships (SAR):
- Indole Derivatives : Modifications in the indole structure significantly influenced anticancer activity, emphasizing the importance of substituents on the phenyl ring.
- Pyrrolidine Moieties in Drug Design : Research indicates that pyrrolidine-containing compounds can enhance selectivity while reducing toxicity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below compares the target compound with analogs based on substitutions, molecular weight, and inferred bioactivity:
Key Observations
The pyrrolidine’s conformational flexibility may enhance binding to targets requiring induced-fit interactions (e.g., GPCRs or enzymes) compared to rigid piperidine.
Functional Group Modifications :
- Thioether vs. Sulfonyl : Thioethers (-S-) are less electron-withdrawing than sulfonyl groups (-SO₂-), which may reduce oxidative metabolism but limit hydrogen-bond acceptor capacity .
- Fluorophenyl vs. Pyridinyl : The 4-fluorophenyl group offers metabolic stability via C-F bond resistance to CYP450 oxidation, while pyridinyl groups enhance solubility and target affinity through hydrogen bonding .
Biological Activity Trends: Compounds with pyridinyl or quinolinyl groups (e.g., D-24851) show preclinical promise as tubulin inhibitors, suggesting the target compound may share antiproliferative activity if tested in similar assays .
Biological Activity
N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, with the CAS number 877658-78-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22FN3O2S, with a molecular weight of 411.5 g/mol. The compound features a fluorophenyl group, an indole moiety, and a pyrrolidine ring, which are significant for its biological activity.
The mechanism of action for this compound involves interactions with various molecular targets:
- Receptor Binding : The indole moiety is known to interact with several receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
- Cell Signaling Modulation : By influencing cell signaling pathways, it can affect cellular responses related to growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | |
| Jurkat (T-cell leukemia) | <5 | |
| HT29 (colon carcinoma) | <15 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Proteus mirabilis | 16 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies
Several case studies have explored the biological activity of similar compounds or derivatives, providing insights into the structure–activity relationship (SAR):
- Case Study on Indole Derivatives : A study demonstrated that modifications in the indole structure significantly influenced anticancer activity, highlighting the importance of specific substituents on the phenyl ring for enhanced potency against cancer cells .
- Pyrrolidine Moieties in Drug Design : Research on pyrrolidine-containing compounds revealed that these structures could enhance selectivity and reduce toxicity while maintaining efficacy against targeted diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the indole core. For example, coupling reactions (e.g., amide bond formation via carbodiimide activation) and sulfur alkylation steps are critical . Optimization often involves adjusting catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), solvents (dichloromethane), and temperature (e.g., 273 K for controlled reactivity). Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the 4-fluorophenyl, pyrrolidin-1-yl, and indole moieties to confirm regiochemistry.
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles between aromatic systems. For instance, dihedral angles between indole and fluorophenyl groups should align with steric and electronic constraints .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z within ±0.001 Da of theoretical value) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinases or GPCRs). Focus on the indole sulfanyl moiety’s role in hydrophobic interactions.
- Molecular dynamics (MD) simulations : Analyze conformational stability of the pyrrolidin-1-yl-ethyl side chain in solvated environments. Parameters like root-mean-square deviation (RMSD) indicate flexibility .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare datasets for variables like cell line viability (e.g., HepG2 vs. HEK293), compound purity (HPLC ≥95%), and assay endpoints (IC₅₀ vs. EC₅₀). Discrepancies may arise from off-target effects or metabolite interference .
Q. How can reaction engineering principles improve scalability for preclinical studies?
- Methodology :
- Process intensification : Optimize batch vs. flow chemistry for sulfur alkylation steps to enhance yield and reduce waste.
- Membrane separation : Purify intermediates using nanofiltration to remove unreacted starting materials .
Q. What crystallographic insights reveal intermolecular interactions critical for solid-state stability?
- Methodology : Single-crystal X-ray diffraction identifies packing motifs (e.g., π-π stacking between indole rings) and hydrogen bonds (N–H⋯O=C). For analogs, asymmetric units with multiple conformers (e.g., dihedral angles 44.5°–77.5°) highlight steric effects influencing stability .
Methodological Notes
- Contradictory Data : If SAR studies conflict, validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase reporters).
- Synthetic Challenges : Steric hindrance at the indole C3 position may require bulky base additives (e.g., DBU) during sulfanyl group installation .
- Safety : Refer to SDS guidelines (e.g., ECHA) for handling fluorinated acetamides, including PPE protocols for inhalation/contact risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
